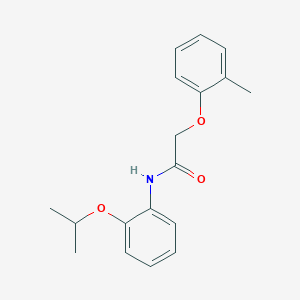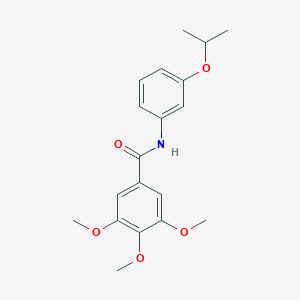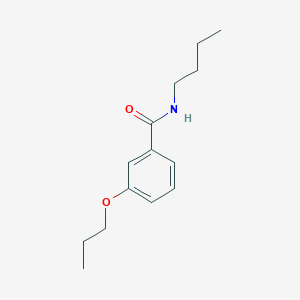![molecular formula C20H19N3O3S B268302 N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide](/img/structure/B268302.png)
N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide, commonly known as Sunitinib, is a small molecule inhibitor of receptor tyrosine kinases (RTKs) that is used in the treatment of various types of cancer. Sunitinib was first approved by the FDA in 2006 for the treatment of gastrointestinal stromal tumors and advanced renal cell carcinoma. Since then, it has been approved for the treatment of other types of cancer, including pancreatic neuroendocrine tumors, and has shown promising results in clinical trials for the treatment of other malignancies.
作用機序
Sunitinib's mechanism of action involves the inhibition of multiple N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide, leading to the disruption of signaling pathways involved in tumor growth and angiogenesis. Specifically, Sunitinib inhibits the activation of VEGFR and PDGFR, which are crucial for angiogenesis and tumor growth. Additionally, Sunitinib inhibits c-KIT, which is involved in the growth and survival of various types of cancer cells.
Biochemical and Physiological Effects:
Sunitinib's inhibition of N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide leads to several biochemical and physiological effects. It reduces the production of pro-angiogenic factors and inhibits the growth of blood vessels, thereby limiting the blood supply to tumors. Additionally, Sunitinib triggers apoptosis in cancer cells and inhibits their proliferation, leading to a reduction in tumor size.
実験室実験の利点と制限
Sunitinib's broad-spectrum inhibition of N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide makes it a valuable tool for studying the role of these receptors in cancer progression and angiogenesis. It has been used in numerous preclinical studies to investigate the mechanisms of tumor growth and to test the efficacy of novel anti-cancer therapies. However, Sunitinib's potency and specificity can also make it challenging to use in certain experiments, and its effects on non-tumor cells and tissues can complicate its interpretation.
将来の方向性
Sunitinib has shown promise in the treatment of various types of cancer, and ongoing research is exploring its potential for use in combination with other anti-cancer therapies. Additionally, studies are investigating the mechanisms of resistance to Sunitinib and the development of novel therapies to overcome this resistance. Finally, research is exploring the potential of Sunitinib for use in the treatment of other diseases, such as Alzheimer's disease and pulmonary arterial hypertension.
In conclusion, Sunitinib is a small molecule inhibitor of N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide that has shown promising results in the treatment of various types of cancer. Its broad-spectrum inhibition of N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide makes it a valuable tool for studying the mechanisms of tumor growth and angiogenesis, and ongoing research is exploring its potential for use in combination with other anti-cancer therapies and in the treatment of other diseases.
合成法
The synthesis of Sunitinib involves multiple steps, starting with the reaction of 2,6-dimethylaniline with chlorosulfonic acid to form 2,6-dimethyl-4-sulfonamidobenzenesulfonic acid. This intermediate is then reacted with isonicotinoyl chloride to form the isonicotinamide derivative, which is further reacted with 4-fluoro-3-nitrobenzoic acid to form the final product, Sunitinib.
科学的研究の応用
Sunitinib has been extensively studied in preclinical and clinical settings for its anti-tumor activity and mechanism of action. It has been shown to inhibit multiple N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). By inhibiting these receptors, Sunitinib blocks critical signaling pathways involved in tumor growth, angiogenesis, and metastasis.
特性
製品名 |
N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide |
|---|---|
分子式 |
C20H19N3O3S |
分子量 |
381.4 g/mol |
IUPAC名 |
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c1-14-4-3-5-15(2)19(14)23-27(25,26)18-8-6-17(7-9-18)22-20(24)16-10-12-21-13-11-16/h3-13,23H,1-2H3,(H,22,24) |
InChIキー |
YUTISZLIILSREH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
正規SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-propoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268221.png)
![2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268223.png)
![2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268224.png)
![2,4-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268226.png)
![N-{4-[(dipropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268227.png)
![N-{3-[(2-methoxyethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B268228.png)
![2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)
![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)



![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)
![4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide](/img/structure/B268241.png)
![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)